molecular formula C25H43NO4 B14344285 2,4,6-Trihydroxy-N-octadecylbenzamide CAS No. 93754-77-9

2,4,6-Trihydroxy-N-octadecylbenzamide

Cat. No.: B14344285
CAS No.: 93754-77-9
M. Wt: 421.6 g/mol
InChI Key: HWYINOVSRIHWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trihydroxy-N-octadecylbenzamide is a benzamide derivative characterized by a trihydroxylated benzene ring (substituents at positions 2, 4, and 6) and an octadecyl (C18) alkyl chain attached via an amide bond.

Properties

CAS No.

93754-77-9

Molecular Formula

C25H43NO4

Molecular Weight

421.6 g/mol

IUPAC Name

2,4,6-trihydroxy-N-octadecylbenzamide

InChI

InChI=1S/C25H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-25(30)24-22(28)19-21(27)20-23(24)29/h19-20,27-29H,2-18H2,1H3,(H,26,30)

InChI Key

HWYINOVSRIHWLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C=C(C=C1O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trihydroxy-N-octadecylbenzamide typically involves the reaction of 2,4,6-trihydroxybenzoic acid with octadecylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with octadecylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxy-N-octadecylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,4,6-Trihydroxy-N-octadecylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trihydroxy-N-octadecylbenzamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its hydroxyl and amide functional groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence the compound’s biological and chemical activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the benzene ring significantly influence reactivity, solubility, and biological activity. For example:

  • 3,4,5-Trimethoxy-N-(2-methoxyphenyl)-benzamide (): Methoxy groups at positions 3, 4, and 5 enhance electron density on the aromatic ring, reducing acidity compared to hydroxylated analogs. This compound’s crystal structure reveals planar geometry, favoring π-π stacking interactions .
Table 1: Substituent Effects on Benzamide Derivatives
Compound Substituent Positions Functional Groups Key Properties
2,4,6-Trihydroxy-N-octadecylbenzamide 2, 4, 6 -OH High polarity, hydrogen-bonding capacity
3,4,5-Trimethoxy-N-(2-methoxyphenyl)-benzamide 3, 4, 5 -OCH₃ Electron-rich ring, planar crystal structure
3,4,5-Trihydroxy-N-hexyl-benzamide () 3, 4, 5 -OH Moderate lipophilicity (C6 chain)

Alkyl Chain Length and Lipophilicity

The N-alkyl chain length modulates lipophilicity and biological membrane permeability:

  • 3,4,5-Trihydroxy-N-hexyl-benzamide (): A shorter C6 chain balances moderate hydrophobicity and solubility, making it more suitable for pharmaceutical applications .
  • N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide (): The C22H28N2O5S structure includes a benzothiazolyl group, which introduces heterocyclic interactions and may enhance antimicrobial activity .
Table 2: Alkyl Chain and Functional Group Impact
Compound Alkyl Chain Length Additional Groups Applications/Implications
This compound C18 None Potential surfactant or lipid-based drug carrier
3,4,5-Trihydroxy-N-tert-butyl-benzamide () C4 (branched) -C(CH₃)₃ Steric hindrance may limit enzyme binding
N-(4-[2-(Dimethylamino)ethoxy]benzyl)-3,4,5-trimethoxybenzamide () C2 (ethoxy) -N(CH₃)₂ Enhanced bioavailability for CNS targeting

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.